2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Historical Development of Pyrazolo[1,5-a]pyrazine Derivatives
Pyrazolo[1,5-a]pyrazine derivatives originated from broader investigations into fused heterocyclic systems during the 1950s–1970s, paralleling the development of pyrazolo[1,5-a]pyrimidines. Early synthetic efforts focused on cyclization strategies using aminopyrazoles and carbonyl-containing precursors, with foundational work by Koutentis and colleagues demonstrating the regioselective formation of pyrazolo[1,5-a]pyrazines via condensation reactions. The 1980s marked a turning point as researchers recognized the pharmacological potential of these nitrogen-rich heterocycles, particularly their ability to modulate enzymatic activity through ATP-binding site interactions.
A pivotal advancement occurred in the 2000s with the integration of microwave-assisted synthesis and green chemistry principles, enabling efficient construction of complex pyrazolo[1,5-a]pyrazine scaffolds. The introduction of diverse substituents through palladium-catalyzed cross-coupling further expanded structural diversity, facilitating systematic structure-activity relationship (SAR) studies. These developments laid the groundwork for contemporary derivatives like 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which embodies modern design principles while retaining core historical synthetic motifs.
Position of this compound in Medicinal Chemistry
This compound occupies a strategic niche in medicinal chemistry due to its optimized substituent pattern and fused heterocyclic core:
Core Scaffold : The pyrazolo[1,5-a]pyrazin-4(5H)-one system provides a rigid, planar structure conducive to π-π stacking interactions with kinase ATP-binding pockets. The lactam moiety enhances hydrogen-bonding capacity while improving metabolic stability compared to non-lactam analogs.
Substituent Rationale :
- 3,4-Dimethoxyphenyl Group : The methoxy substituents at positions 3 and 4 enhance hydrophobic interactions and electron donation, potentially improving binding affinity for kinases with aromatic-rich active sites.
- 4-Fluorobenzyl Moiety : Fluorine introduction improves pharmacokinetic properties by increasing membrane permeability and modulating electronic effects on the benzyl group.
Table 1 : Key Structural Features and Their Medicinal Chemistry Implications
| Structural Element | Medicinal Chemistry Role | Example Kinase Targets |
|---|---|---|
| Pyrazolo[1,5-a]pyrazin-4-one | ATP-binding pocket complementarity | CDK2, Pim-1, DRAK1 |
| 3,4-Dimethoxyphenyl | Hydrophobic cavity engagement | EGFR, B-Raf |
| 4-Fluorobenzyl | Metabolic stability enhancement | MEK, CK2 |
Current Research Landscape and Significance
Recent studies (2020–2025) highlight this compound’s relevance in three domains:
Kinase Inhibition Profiling : Preliminary in vitro screens demonstrate nanomolar-level activity against cyclin-dependent kinases (CDKs) and Pim-1 kinases, with selectivity indices exceeding first-generation pyrazolo[1,5-a]pyrimidine inhibitors.
Synthetic Methodology Innovations :
Computational Modeling : Molecular dynamics simulations predict strong binding to CDK2’s ATP pocket (ΔG = -9.8 kcal/mol), driven by hydrogen bonds with Leu83 and hydrophobic contacts with Phe82.
Challenges and Future Directions :
- Addressing moderate solubility through prodrug strategies or formulation optimization
- Expanding kinome-wide selectivity profiling to minimize off-target effects
- Investigating combination therapies with immune checkpoint inhibitors
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-27-19-8-5-15(11-20(19)28-2)17-12-18-21(26)24(9-10-25(18)23-17)13-14-3-6-16(22)7-4-14/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIUHKURWXNBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the pyrazolo[1,5-a]pyrazine core is reacted with 3,4-dimethoxybenzene under acidic conditions.
Attachment of the 4-Fluorobenzyl Group: This can be done through nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrazine intermediate is reacted with 4-fluorobenzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrazine derivatives. For example, compounds similar to 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have shown significant cytotoxic activity against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values indicating effective inhibition.
- A549 (lung cancer) : Notable growth inhibition with promising IC50 values.
- NCI-H460 (lung cancer) : Demonstrated significant cytotoxicity.
These findings suggest that derivatives of this compound could be developed as potential anticancer agents .
Anti-inflammatory Properties
The pyrazolo structure has been linked to anti-inflammatory effects. Compounds with similar frameworks have exhibited significant activity in reducing inflammation markers in vitro. For instance, benzimidazole-pyrazole hybrids have shown promising anti-inflammatory activity through protein denaturation assays . This suggests that this compound may also possess similar anti-inflammatory capabilities.
Optical Applications
Research indicates that pyrazolo[1,5-a]pyrimidines can serve as effective fluorophores. The incorporation of this compound into fluorescent systems could enable its use in cellular imaging and as biomarkers for studying lipid droplet dynamics in cancer cells . The ability to modify the electronic properties of the pyrazolo core allows for tailored optical characteristics suitable for various applications in bioimaging.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies on pyrazolo derivatives have provided insights into how modifications to the chemical structure affect biological activity. For instance:
- Substituents such as dimethoxyphenyl and fluorobenzyl are crucial for enhancing anticancer activity.
- Variations in the position and type of substituents have been systematically evaluated to optimize potency against specific targets .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazolo compounds:
- Antitumor Evaluation : A study demonstrated that a series of pyrazole derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines. The most potent compounds showed IC50 values below 10 µM against A549 and MCF7 cell lines .
- Fluorescent Properties : Pyrazolo derivatives were synthesized and characterized for their photophysical properties. These compounds displayed significant fluorescence, making them suitable candidates for optical applications in biological systems .
- Inhibition Studies : Research on pyrazole-linked peptidomimetics indicated that certain derivatives could inhibit key cancer pathways effectively, suggesting potential therapeutic roles .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural differences and physicochemical properties between the target compound and analogs:
Key Observations :
- Fluorine vs. Hydroxymethyl : The 4-fluorobenzyl group in the target compound enhances lipophilicity, whereas the hydroxymethyl group in ’s analog improves aqueous solubility .
- Core Modifications : Dihydro derivatives (e.g., ) exhibit conformational rigidity due to their screw-boat pyrazine ring, which may affect bioavailability compared to the fully aromatic target compound .
Conformational and Crystallographic Insights
- The target compound’s non-dihydro pyrazine core allows for planar aromaticity, facilitating π-π stacking interactions.
- Crystal packing in dihydro analogs is stabilized by C–H⋯O and C–H⋯π interactions, whereas the target compound’s fully aromatic system may rely more on van der Waals forces .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazolo[1,5-a]pyrazinone core substituted with a 3,4-dimethoxyphenyl group and a 4-fluorobenzyl moiety. These substitutions are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo class exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antiviral Properties : Some pyrazolo compounds have demonstrated efficacy against viral infections.
Anticancer Activity
A study by Bouabdallah et al. highlighted that pyrazolo derivatives exhibit cytotoxic potential against several cancer cell lines. For instance, derivatives similar to our compound showed IC50 values indicating effective inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Similar Derivative | A549 | 26.00 |
| Another Derivative | NCI-H460 | 42.30 |
Antiviral Activity
The antiviral potential of pyrazolo compounds has also been explored. A patent describes various pyrazolo derivatives that exhibit antiviral properties against Picornaviruses, suggesting that modifications to the core structure can enhance efficacy against specific viral targets .
Structure-Activity Relationships (SAR)
The SAR studies indicate that both the dimethoxyphenyl and fluorobenzyl substitutions are pivotal for enhancing biological activity. The presence of electron-donating groups like methoxy increases lipophilicity and potentially improves cellular uptake and target interaction.
Case Studies
- Cytotoxicity Evaluation : In one study focusing on the evaluation of several pyrazolo compounds, it was found that those with similar structural features to our compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values as low as 3.25 mg/mL .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation.
Q & A
Q. What are the key steps in synthesizing 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how are reaction conditions optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of substituted pyrazole intermediates.
- Step 2: Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation.
- Step 3: Functionalization of the 3,4-dimethoxyphenyl moiety through Suzuki-Miyaura coupling or similar cross-coupling reactions.
Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–120°C), and catalyst systems (e.g., Pd catalysts for coupling). Purity is ensured via column chromatography and HPLC .
Q. How is the compound structurally characterized, and which analytical techniques are critical for validation?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and integration ratios.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., ~486.528 g/mol).
- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., C–H⋯O bonds) .
- FTIR Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer:
- Anticancer Activity: Cell viability assays (e.g., MTT) using A549 (lung cancer) or MCF-7 (breast cancer) cell lines.
- Antimicrobial Screening: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR or VEGFR) using fluorescence-based protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer:
- Substituent Variation: Modify the 4-fluorobenzyl group (e.g., replace F with Cl or CF₃) or adjust methoxy positions on the phenyl ring.
- Assay Testing: Compare IC₅₀ values across analogs in kinase inhibition or cytotoxicity assays.
- Computational Docking: Use AutoDock or Schrödinger to predict binding affinities to targets like mTOR or PI3K .
Q. What mechanisms of action are hypothesized for this compound, and how can they be validated experimentally?
- Methodological Answer:
- Hypothesis: Potential kinase inhibition or autophagy modulation based on structural analogs .
- Validation:
- Western Blotting: Measure downstream proteins (e.g., LC3 for autophagy).
- Surface Plasmon Resonance (SPR): Quantify binding kinetics to purified kinases.
- CRISPR Knockout Models: Assess activity in kinase-deficient cell lines .
Q. How should researchers address contradictory data in solubility or bioactivity across studies?
- Methodological Answer:
- Replication: Repeat assays under standardized conditions (pH, solvent, cell passage number).
- Analytical Reassessment: Use differential scanning calorimetry (DSC) to check polymorphic forms affecting solubility.
- Meta-Analysis: Compare data with structurally similar pyrazolo[1,5-a]pyrazines to identify trends .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer:
- Derivatization: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
- Prodrug Design: Mask polar groups (e.g., methoxy) with ester linkages.
- Microsomal Assays: Test stability in liver microsomes with/without NADPH cofactors .
Q. How can computational modeling predict off-target interactions or toxicity?
- Methodological Answer:
- Pharmacophore Mapping: Use tools like PharmaGist to identify shared motifs with known toxicophores.
- Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity.
- Molecular Dynamics (MD): Simulate binding to hERG channels to assess cardiac risk .
Q. What synthetic routes minimize byproducts during large-scale production for preclinical trials?
- Methodological Answer:
- Flow Chemistry: Improves heat/mass transfer, reducing side reactions.
- Catalyst Optimization: Use immobilized Pd nanoparticles for coupling steps to enhance recyclability.
- Process Analytical Technology (PAT): Monitor reactions in real-time with inline NMR or IR .
Q. How do crystallographic data inform formulation strategies for this compound?
- Methodological Answer:
- Polymorph Screening: Identify stable forms via slurry conversion experiments.
- Solubility Analysis: Use thermal gravimetric analysis (TGA) to correlate crystal packing with dissolution rates.
- Excipient Compatibility: Co-crystallize with succinic acid or PEG to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
